1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea
Description
1-[(Naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea is a urea derivative featuring a naphthalene ring and a thiophene ring connected via methylene groups to the urea core. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor binding, due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-10-13-8-9-21-12-13)19-11-15-6-3-5-14-4-1-2-7-16(14)15/h1-9,12H,10-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFYDEBSYHJSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea typically involves the reaction of naphthalen-1-ylmethylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Urea Derivatives
Key Observations:
- Electronic Effects : The thiophene group in the target compound offers π-electron richness compared to the electron-deficient pyridine in 7n . This may enhance interactions with electron-accepting biological targets.
- Lipophilicity : The absence of highly electronegative groups (e.g., CF₃ in 7n ) suggests the target compound has moderate logP, balancing solubility and membrane permeability.
- Biological Relevance : Thiourea analogues like 1-[(ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea demonstrate the impact of sulfur substitution on metal-binding and redox activity, whereas the target’s urea core may prioritize hydrogen-bonding interactions .
Biological Activity
1-[(Naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{15}N_{2}O |
| Molecular Weight | 241.30 g/mol |
| CAS Number | 2319877-02-4 |
This compound contains a naphthalene moiety and a thiophene ring linked by a urea functional group, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with urea linkages exhibit significant anticancer activity. For instance, research has shown that similar urea derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and survival. In particular, compounds similar to 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea have demonstrated inhibition of tumor growth in preclinical models .
Antimicrobial Activity
The antimicrobial properties of urea derivatives are well-documented. A review highlighted that various substituted thioureas exhibit moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) reported for related compounds were around 250 μg/mL, suggesting that 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea could possess similar activity .
Enzyme Inhibition
Enzyme inhibition studies reveal that certain urea derivatives act as effective inhibitors of specific enzymes involved in inflammatory processes. For example, some compounds have shown inhibitory activity against p38 MAPK with IC50 values in the nanomolar range, indicating potential therapeutic applications in treating inflammatory diseases .
Study on Anticancer Activity
A study published in the Indian Journal of Nephrology evaluated the effects of various urea derivatives on cancer cell lines. The findings indicated that compounds with structural similarities to 1-[(naphthalen-1-yl)methyl]-3-[(thiophen-3-yl)methyl]urea significantly inhibited cell growth and induced apoptosis through caspase activation .
Antimicrobial Evaluation
In another research effort, derivatives were tested against a panel of bacterial strains. The results demonstrated that modifications to the thiophene ring enhanced antimicrobial potency, suggesting that structural optimization could improve therapeutic efficacy .
Enzyme Inhibition Mechanisms
Research investigating the inhibition of p38 MAPK by urea derivatives revealed that specific substitutions on the urea moiety could enhance binding affinity, thereby increasing inhibitory potency. This finding underscores the importance of structure–activity relationships in designing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
